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Compound of Interest

Compound Name: 1,1-Dimethoxycyclopentane

Cat. No.: B1348547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 1,1-dimethoxycyclopentane. It includes detailed information on its synthesis,

reactivity, and spectroscopic characterization. The content is structured to serve as a practical

resource for laboratory and development work.

Core Properties of 1,1-Dimethoxycyclopentane
1,1-Dimethoxycyclopentane, also known as cyclopentanone dimethyl ketal, is a cyclic ketal

commonly used in organic synthesis as a protecting group for the cyclopentanone carbonyl

functionality. Its stability under basic and nucleophilic conditions, coupled with its

straightforward removal under acidic conditions, makes it a valuable intermediate in multi-step

synthetic pathways.

Physical and Chemical Properties
A summary of the key physical and chemical properties of 1,1-dimethoxycyclopentane is

presented in the table below. This data is essential for handling, reaction setup, and purification

of the compound.
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Property Value Reference

Molecular Formula C₇H₁₄O₂ [1]

Molecular Weight 130.18 g/mol [1]

CAS Number 931-94-2 [1]

Appearance Colorless liquid [2]

Boiling Point 140 °C [2]

Density 0.95 g/mL at 20 °C [2]

Refractive Index 1.42 at 20 °C [2]

Flash Point 27.1 °C

Solubility
Soluble in most organic

solvents.

Thermodynamic Properties
Property Value Unit Reference

Standard Enthalpy of

Formation (liquid)
-444.00 ± 1.00 kJ/mol [3]

Standard Enthalpy of

Formation (gas)
-397.00 ± 2.00 kJ/mol [3]

Enthalpy of

Vaporization
44.5 ± 0.3 kJ/mol [3]

Synthesis of 1,1-Dimethoxycyclopentane
The most common method for the synthesis of 1,1-dimethoxycyclopentane is the acid-

catalyzed ketalization of cyclopentanone with methanol. To drive the equilibrium towards the

product, a dehydrating agent or azeotropic removal of water is typically employed. Trimethyl

orthoformate can serve as both a reactant and a dehydrating agent in this reaction.

Reaction Mechanism: Acid-Catalyzed Ketal Formation
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The mechanism involves the initial protonation of the carbonyl oxygen of cyclopentanone,

followed by nucleophilic attack of methanol to form a hemiketal. Subsequent protonation of the

hydroxyl group and elimination of water leads to a resonance-stabilized oxonium ion, which is

then attacked by a second molecule of methanol. Deprotonation of the resulting intermediate

yields the final product, 1,1-dimethoxycyclopentane.

Step 1: Protonation of Carbonyl
Step 2: Nucleophilic Attack by Methanol

Step 3: Proton Transfer

Step 4: Elimination of Water Step 5: Second Nucleophilic Attack

Step 6: Deprotonation

Cyclopentanone

H+

Protonated Cyclopentanone (Oxonium Ion)

 + H+ Methanol Hemiketal Intermediate

 + CH3OH

Protonated Hemiketal

 + H+

Resonance-Stabilized Oxonium Ion

 - H2O

H2O Protonated Ketal

 + CH3OH

Methanol

1,1-Dimethoxycyclopentane

 - H+

H+

Click to download full resolution via product page

Caption: Acid-catalyzed formation of 1,1-dimethoxycyclopentane.

Experimental Protocol: Synthesis of 1,1-
Dimethoxycyclopentane
This protocol is adapted from general procedures for the synthesis of dimethyl ketals.

Materials:

Cyclopentanone

Methanol, anhydrous

Trimethyl orthoformate

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other acid catalyst

Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate or magnesium sulfate

Diethyl ether or other suitable extraction solvent

Procedure:

To a solution of cyclopentanone in anhydrous methanol, add trimethyl orthoformate.

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer

chromatography (TLC) or gas chromatography (GC).

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate

solution.

Extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure.

Purify the crude product by fractional distillation under reduced pressure.
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Synthesis

Work-up

Purification

Cyclopentanone, Methanol, Trimethyl Orthoformate

Stir at Room Temperature

p-TsOH·H2O (catalyst)

Quench with NaHCO3 (aq)

Extract with Diethyl Ether

Wash with Brine

Dry over Na2SO4

Filter

Concentrate in vacuo

Fractional Distillation

Pure 1,1-Dimethoxycyclopentane
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Caption: Experimental workflow for the synthesis of 1,1-dimethoxycyclopentane.
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Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized 1,1-
dimethoxycyclopentane. Below are the expected spectroscopic data based on the

compound's structure and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two main signals: a singlet for the methoxy

protons and a multiplet for the cyclopentane ring protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.1 s 6H -OCH₃

~1.6-1.8 m 8H
-CH₂- (cyclopentane

ring)

¹³C NMR Spectroscopy
The carbon NMR spectrum should exhibit three distinct signals corresponding to the methoxy

carbons, the methylene carbons of the cyclopentane ring, and the quaternary ketal carbon.

Chemical Shift (δ, ppm) Assignment

~110 C(OCH₃)₂

~48 -OCH₃

~35 C3, C4 of cyclopentane ring

~23 C2, C5 of cyclopentane ring

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) absorption

band (typically around 1715 cm⁻¹ for cyclopentanone) and the presence of strong C-O

stretching bands characteristic of an acetal.
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Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretch (sp³)

1150-1050 Strong C-O stretch (acetal)

Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns

for a dimethyl ketal. The primary fragmentation pathway involves the loss of a methoxy group

to form a stable oxonium ion.

m/z Relative Intensity (%) Assignment

130 Moderate [M]⁺

99 High [M - OCH₃]⁺

71 Moderate [M - OCH₃ - C₂H₄]⁺

Safety Information
1,1-Dimethoxycyclopentane is a flammable liquid and should be handled with appropriate

safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed and can cause

serious eye damage.[1] Always consult the Safety Data Sheet (SDS) before handling this

compound.

GHS Hazard Statements:

H225: Highly flammable liquid and vapor.[1]

H302: Harmful if swallowed.[1]

H318: Causes serious eye damage.[1]

This guide provides a foundational understanding of 1,1-dimethoxycyclopentane for its

application in a research and development setting. For more detailed information, it is

recommended to consult the referenced literature and safety data sheets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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